

A Deep Dive into the Spectroscopic Characterization of 3-Hydroxy-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-5-methylbenzonitrile**

Cat. No.: **B1358150**

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

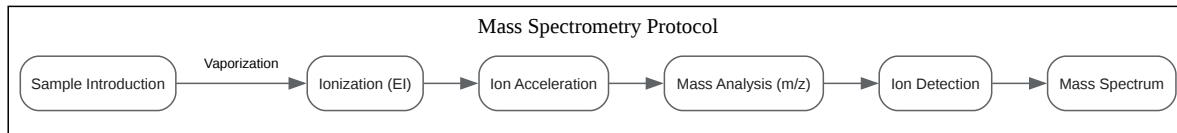
3-Hydroxy-5-methylbenzonitrile, a substituted aromatic nitrile, represents a core structural motif in numerous pharmacologically active compounds and functional materials. Its unique combination of a nitrile group, a hydroxyl group, and a methyl group on a benzene ring imparts specific electronic and steric properties that are crucial for its molecular interactions and reactivity. A thorough understanding of its chemical structure is paramount for its application in drug design, synthesis, and materials science. This guide provides a comprehensive analysis of the spectroscopic data of **3-Hydroxy-5-methylbenzonitrile**, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert interpretation of the spectral data to elucidate the molecule's structure with a high degree of confidence.

Molecular Structure

The structural formula of **3-Hydroxy-5-methylbenzonitrile** is presented below. The systematic IUPAC name is **3-hydroxy-5-methylbenzonitrile**, and its Chemical Abstracts Service (CAS) registry number is 95658-81-4.^[1] The molecule has a molecular formula of C₈H₇NO and a monoisotopic mass of 133.0528 Da.^[1]

Figure 1: Molecular Structure of **3-Hydroxy-5-methylbenzonitrile**.

Mass Spectrometry (MS)


Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Theoretical Overview

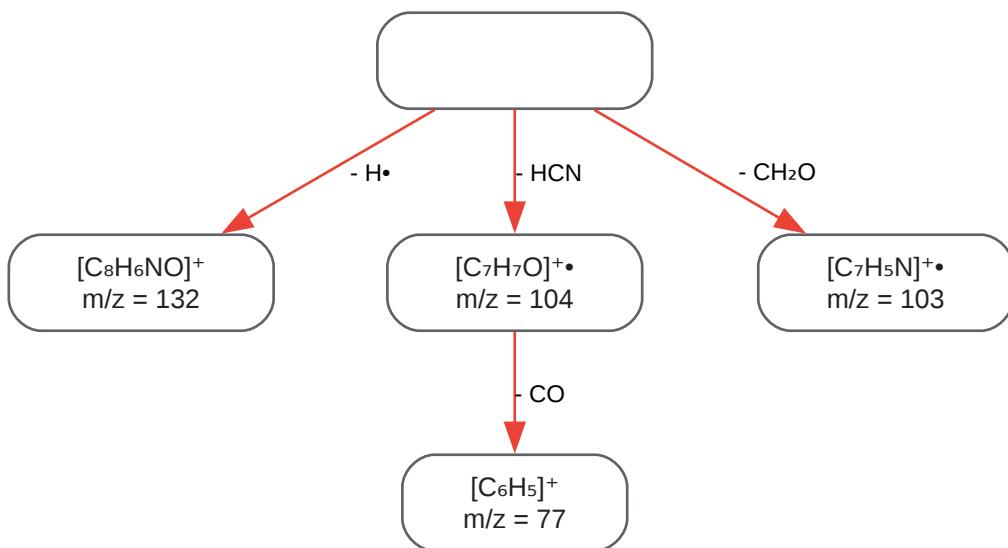
In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, leading to the ejection of an electron from the molecule to form a molecular ion ($M^{+\bullet}$). The molecular ion can then undergo fragmentation to produce a series of smaller, characteristic fragment ions. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.

Experimental Protocol: Electron Ionization Mass Spectrometry

- Sample Preparation: A small amount of solid **3-Hydroxy-5-methylbenzonitrile** is introduced into the mass spectrometer via a direct insertion probe.
- Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
- Acceleration: The resulting positively charged ions are accelerated by an electric field.
- Mass Analysis: The accelerated ions are passed through a magnetic or electric field, which deflects them according to their mass-to-charge ratio.
- Detection: An ion detector measures the abundance of ions at each m/z value.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for Mass Spectrometry.


Data Analysis and Interpretation

While experimental mass spectral data for **3-Hydroxy-5-methylbenzonitrile** is not readily available in public databases, predicted data can provide valuable insights into its expected fragmentation pattern.[\[2\]](#)

m/z (Predicted)	Ion	Description
133	$[M]^{+\bullet}$	Molecular Ion
132	$[M-H]^+$	Loss of a hydrogen radical
104	$[M-HCN]^{+\bullet}$	Loss of hydrogen cyanide
103	$[M-CH_2O]^{+\bullet}$	Loss of formaldehyde
77	$[C_6H_5]^+$	Phenyl cation

Table 1: Predicted Mass Spectral Data for **3-Hydroxy-5-methylbenzonitrile**

The molecular ion peak is expected at m/z 133, corresponding to the molecular weight of the compound. A peak at m/z 132 would result from the loss of a hydrogen atom. The loss of the nitrile group as hydrogen cyanide (HCN) would lead to a fragment at m/z 104. Another potential fragmentation pathway involves the loss of formaldehyde (CH_2O) from the hydroxymethyl group that could be formed through rearrangement, resulting in a peak at m/z 103. The presence of a peak at m/z 77 would be indicative of a phenyl cation.

[Click to download full resolution via product page](#)

Figure 3: Predicted mass spectral fragmentation of **3-Hydroxy-5-methylbenzonitrile**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Theoretical Overview

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. The absorption of IR radiation causes a transition between vibrational energy levels. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm^{-1}), and the positions and intensities of the absorption bands are characteristic of the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** A small amount of solid **3-Hydroxy-5-methylbenzonitrile** is placed directly onto the ATR crystal.
- **Data Acquisition:** An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. The beam penetrates a short distance into the sample at each reflection

point, and the sample absorbs energy at specific frequencies.

- **Spectrum Generation:** The detector measures the attenuated IR beam, and a Fourier transform is used to convert the signal into an infrared spectrum.

Data Analysis and Interpretation

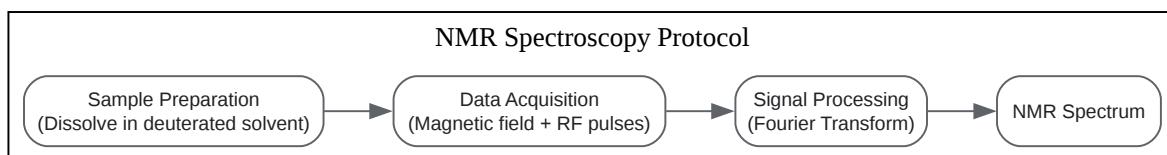
The IR spectrum of **3-Hydroxy-5-methylbenzonitrile** is expected to show characteristic absorption bands for the O-H, C≡N, aromatic C-H, and C-O functional groups. The following table summarizes the expected IR absorption bands based on data for analogous compounds.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3350 (broad)	O-H	Stretching
~3050	Aromatic C-H	Stretching
~2230	C≡N	Stretching
~1600, ~1470	Aromatic C=C	Stretching
~1250	C-O	Stretching
~850	Aromatic C-H	Out-of-plane bending

Table 2: Expected Infrared Absorption Bands for **3-Hydroxy-5-methylbenzonitrile**

A broad absorption band around 3350 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The sharp, medium-intensity band around 2230 cm⁻¹ is a clear indicator of the C≡N stretching vibration of the nitrile group. Aromatic C-H stretching vibrations are expected to appear as weaker bands just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will give rise to absorptions around 1600 and 1470 cm⁻¹. The C-O stretching vibration of the phenolic hydroxyl group will be observed in the 1250 cm⁻¹ region. Finally, the substitution pattern on the benzene ring can often be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. For a 1,3,5-trisubstituted benzene ring, a strong band is typically observed around 850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy


NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon and hydrogen framework of a molecule.

Theoretical Overview

NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus influences the magnetic field it experiences, resulting in different resonance frequencies (chemical shifts). The integration of the signal provides information about the number of nuclei, and the splitting pattern (multiplicity) reveals information about neighboring nuclei.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: A few milligrams of **3-Hydroxy-5-methylbenzonitrile** are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: The sample tube is placed in the NMR spectrometer, and the sample is subjected to a strong magnetic field and a series of radiofrequency pulses.
- Signal Detection and Processing: The resulting free induction decay (FID) signal is detected, amplified, and then Fourier transformed to generate the NMR spectrum.

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for NMR Spectroscopy.

^1H NMR Data Analysis and Interpretation

The ^1H NMR spectrum of **3-Hydroxy-5-methylbenzonitrile** is expected to show signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The expected chemical shifts and multiplicities are detailed in the table below.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
~9.5-10.5	Singlet	1H	Ar-OH
~7.1-7.3	Singlet/Multiplet	3H	Ar-H
~2.3	Singlet	3H	Ar-CH ₃

Table 3: Predicted ^1H NMR Spectral Data for **3-Hydroxy-5-methylbenzonitrile**

The hydroxyl proton (Ar-OH) is expected to appear as a broad singlet in the downfield region (around 9.5-10.5 ppm), and its chemical shift can be concentration-dependent. The three aromatic protons are expected to appear in the region of 7.1-7.3 ppm. Due to their similar chemical environments and potential for small meta-couplings, they may appear as a complex multiplet or even as closely spaced singlets. The methyl protons (Ar-CH₃) will give rise to a sharp singlet at around 2.3 ppm, integrating to three protons.

^{13}C NMR Data Analysis and Interpretation

The ^{13}C NMR spectrum of **3-Hydroxy-5-methylbenzonitrile** will provide information about the carbon skeleton. The expected chemical shifts are summarized below.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~158	C-OH
~140	C-CH ₃
~120-130	Aromatic C-H
~118	C≡N
~115	C-CN
~21	-CH ₃

Table 4: Predicted ^{13}C NMR Spectral Data for **3-Hydroxy-5-methylbenzonitrile**

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the aromatic carbons, around 158 ppm. The carbon bearing the methyl group (C-CH₃) will also be downfield, around 140 ppm. The aromatic carbons bonded to hydrogen (Aromatic C-H) will appear in the typical aromatic region of 120-130 ppm. The nitrile carbon (C≡N) will be observed around 118 ppm, and the carbon to which the nitrile is attached (C-CN) will be around 115 ppm. The methyl carbon (-CH₃) will appear in the upfield region, around 21 ppm.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of **3-Hydroxy-5-methylbenzonitrile**. Mass spectrometry confirms the molecular weight and offers insights into potential fragmentation pathways. Infrared spectroscopy identifies the key functional groups, namely the hydroxyl, nitrile, and substituted aromatic ring. Finally, ^1H and ^{13}C NMR spectroscopy provide a detailed map of the proton and carbon environments within the molecule, allowing for an unambiguous assignment of its structure. This multi-technique approach ensures a high level of confidence in the structural characterization, which is a critical foundation for any further research or development involving this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxy-5-methylbenzonitrile | C₈H₇NO | CID 21949823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-hydroxy-5-methylbenzonitrile (C₈H₇NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [A Deep Dive into the Spectroscopic Characterization of 3-Hydroxy-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358150#spectroscopic-data-of-3-hydroxy-5-methylbenzonitrile-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com